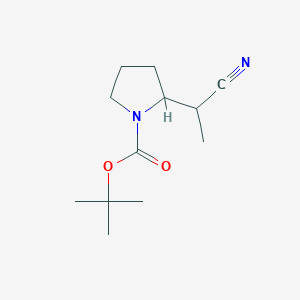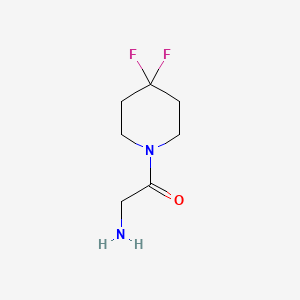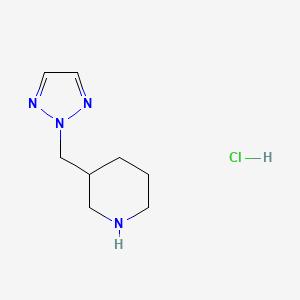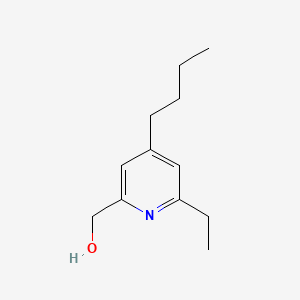
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
Overview
Description
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17ClFNO. It is a piperidine derivative that contains a fluorine atom and a methoxyphenyl group. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride typically involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with 2-methoxyaniline to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine. The amine is subsequently cyclized with piperidine under acidic conditions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.
Chemical Reactions Analysis
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition. It can also be used as a probe to study biological pathways.
Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity.
Comparison with Similar Compounds
4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride: This compound has a similar structure but contains an additional oxygen atom in the phenyl ring.
4-(4-Fluoro-2-methyl-benzyl)piperidine hydrochloride: This compound has a methyl group instead of a methoxy group in the phenyl ring.
4-(4-Methoxyphenyl)piperidine hydrochloride: This compound lacks the fluorine atom present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-fluoro-4-(2-methoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-11-5-3-2-4-10(11)12(13)6-8-14-9-7-12;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUYMYWWOFRKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCNCC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)









![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)



